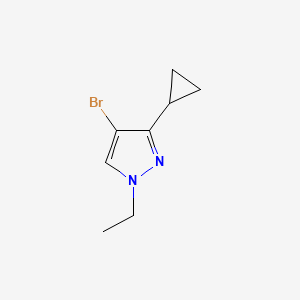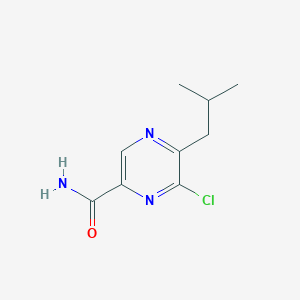
6-Chloro-5-isobutylpyrazine-2-carboxamide
Overview
Description
6-Chloro-5-isobutylpyrazine-2-carboxamide, also known as Cl-IB-MECA, is a selective agonist of the adenosine A3 receptor. It has been found to have potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases.
Mechanism of Action
The adenosine A3 receptor is a G protein-coupled receptor that is involved in various physiological processes such as inflammation, apoptosis, and angiogenesis. 6-Chloro-5-isobutylpyrazine-2-carboxamide selectively binds to the adenosine A3 receptor and activates it. The activation of the adenosine A3 receptor leads to the inhibition of adenylate cyclase and the activation of phospholipase C. This results in the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been found to increase the production of anti-inflammatory cytokines such as IL-10. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to reduce the damage caused by ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
6-Chloro-5-isobutylpyrazine-2-carboxamide has several advantages for lab experiments. It is a selective agonist of the adenosine A3 receptor, which allows for specific targeting of this receptor. It is also stable and has a long half-life, which allows for prolonged exposure to the receptor. However, the use of this compound in lab experiments is limited by its solubility in water. It is also expensive and requires specialized equipment for its synthesis and purification.
Future Directions
There are several future directions for the research on 6-Chloro-5-isobutylpyrazine-2-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases such as diabetes and neurodegenerative diseases. Another direction is to explore its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetics and pharmacodynamics are also areas of future research.
Conclusion:
In conclusion, this compound is a selective agonist of the adenosine A3 receptor that has potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. Its mechanism of action involves the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines. This compound has several advantages for lab experiments, but its use is limited by its solubility and cost. Future research on this compound should focus on its potential therapeutic applications in other diseases and the optimization of its pharmacokinetics and pharmacodynamics.
Scientific Research Applications
6-Chloro-5-isobutylpyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and cardioprotective effects. Inflammation is a key factor in various diseases such as arthritis, asthma, and inflammatory bowel disease. This compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. This compound has been found to have cardioprotective effects by reducing the damage caused by ischemia-reperfusion injury.
properties
IUPAC Name |
6-chloro-5-(2-methylpropyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-5(2)3-6-8(10)13-7(4-12-6)9(11)14/h4-5H,3H2,1-2H3,(H2,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTZIIKFADFPFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(N=C1Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Boc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/structure/B3247521.png)
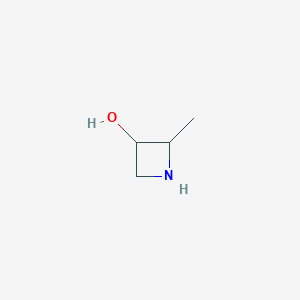
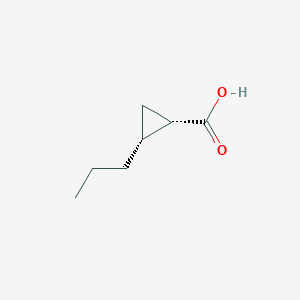
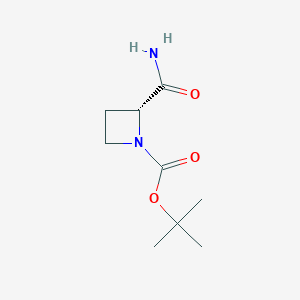
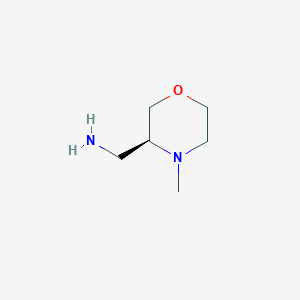
![1-[(2S)-1,4-dioxan-2-yl]-N-methylmethanamine](/img/structure/B3247540.png)

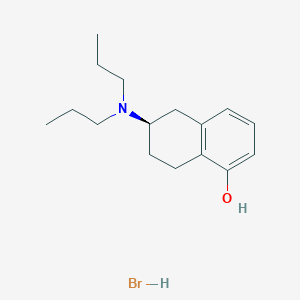
![[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester](/img/structure/B3247560.png)



